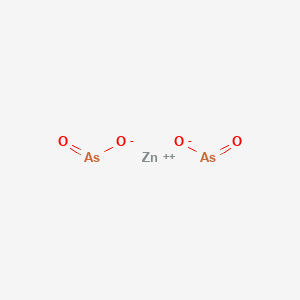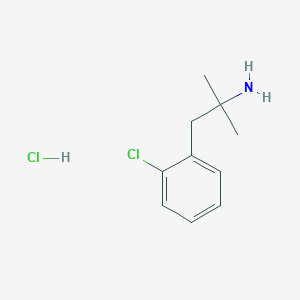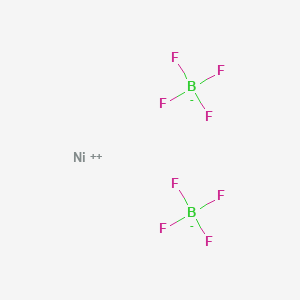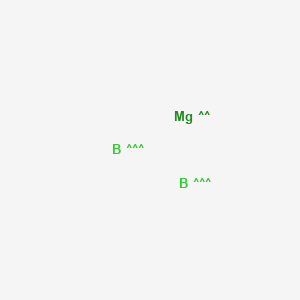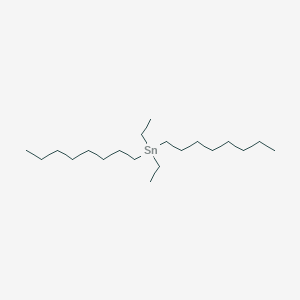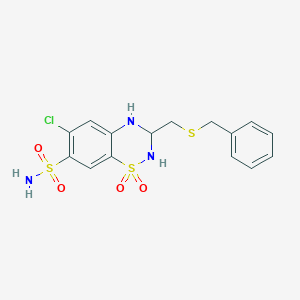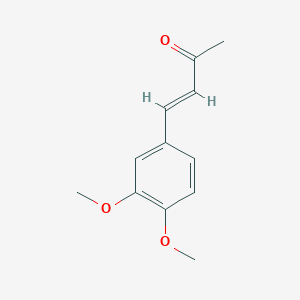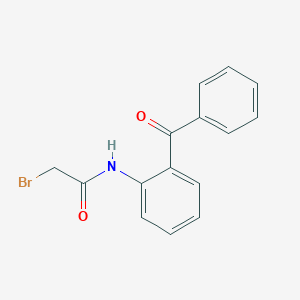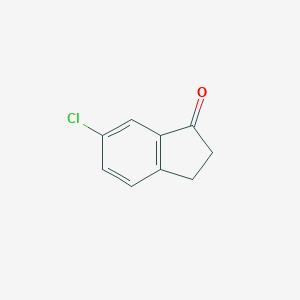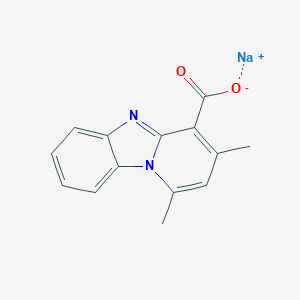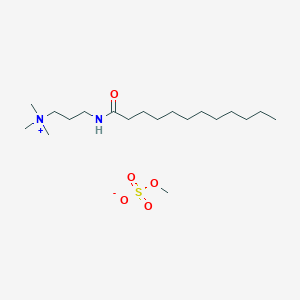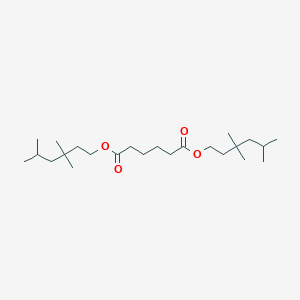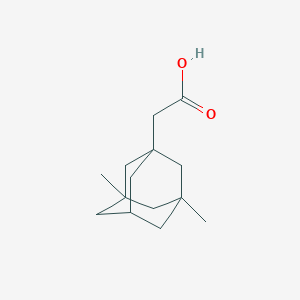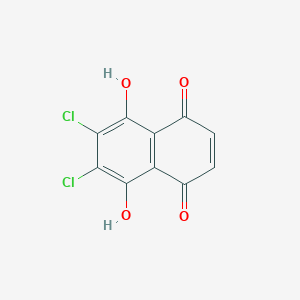
2,3-二氯-5,8-二羟基-1,4-萘醌
描述
Synthesis Analysis
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a compound that has been synthesized through various methods, demonstrating its importance in chemical research. One such method involves the catalytic chlorination of 1,4-naphthaquinone in the presence of iron trichloride, optimizing conditions such as reaction temperature and catalyst dosage to achieve high yield and purity (Cheng Yue-shan, 2006). Another approach uses photochemical 2+2 addition of 2-chloro-1,4-naphthoquinone to alkenes, followed by elimination of hydrogen chloride, providing a general synthetic method for 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones (T. Naito, Y. Makita, C. Kaneko, 1984).
Molecular Structure Analysis
The molecular structure of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and related compounds has been extensively studied, with research focusing on their antiplatelet, antiinflammatory, and antiallergic activities. Structural analysis and biological activity assessment have suggested an approach for the development of new classes of antineoplastic agents based on this structural pattern (He Xi Chang et al., 1999).
Chemical Reactions and Properties
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions that contribute to its diverse range of activities. For example, the compound has shown interesting inhibitory activities in cytotoxic test systems, with activities also noted in some 5,8-dihydroxy-1,4-naphthoquinone derivatives (He Xi Chang et al., 1999). Additionally, its derivatives have been evaluated for antiplatelet, antiinflammatory, and antiallergic activities, with most compounds showing potent activities in all assays (L. J. Huang et al., 1998).
Physical Properties Analysis
The physical properties of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on these properties were not highlighted in the searched papers, the synthesis methods and chemical reactions indicate that the compound's physical properties are conducive to its use in chemical reactions and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, including its reactivity with other chemical compounds and its role in synthesis processes, are well-documented. The compound's ability to undergo photochemical 2+2 cycloaddition reactions and its use in the synthesis of biologically active compounds highlight its versatile chemical properties (T. Naito et al., 1984).
科学研究应用
-
Spectrophotometric Analysis
- Field : Analytical Chemistry
- Application : 2,3-Dichloro-1,4-naphthoquinone is used in its alkaline form in the colorimetric method for the spectrophotometric determination of hydrazides . It may also be used for the spectrophotometric analysis of isoniazid in the presence of its hydrazones .
- Method : The compound is used in its alkaline form in a colorimetric method. The specifics of the experimental procedure would depend on the particular hydrazide or isoniazid being analyzed .
- Results : The results would be the accurate determination of the concentration of the hydrazide or isoniazid in the sample .
-
Oxidation Reactions
- Field : Organic Chemistry
- Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Method : The specifics of the experimental procedure would depend on the particular reaction being carried out. In general, DDQ would be added to the reaction mixture, and the reaction would be monitored until completion .
- Results : The results would be the successful oxidation of the starting material, leading to the formation of the desired product .
-
Antibacterial and Antifungal Activities
- Field : Medicinal Chemistry
- Application : 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone has been found to exhibit significant antibacterial and antifungal activities . It has been particularly effective against Candida species .
- Method : The compound is typically tested against various bacterial and fungal strains using the broth microdilution method .
- Results : Halogen derivatives of 1,4-naphthoquinone, including 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, have shown strong activity against various microorganisms .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : 2,3-Dichloro-1,4-naphthoquinone is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis and preparation of a diverse new compounds .
- Method : The specifics of the experimental procedure would depend on the particular reaction being carried out .
- Results : The results would be the successful synthesis of new compounds .
-
Mitochondrial Energy Efficiency
- Field : Biochemistry
- Application : Recent studies have shown that treating cardiomyoblast cells with echinochrome, a type of naphthoquinone, causes a significant increase in mitochondrial mass and oxidative phosphorylation functions .
- Method : The compound is typically tested on cardiomyoblast cells .
- Results : The results show enhanced mitochondrial energy efficiency by modulating major mitochondria biogenesis regulatory genes .
-
Potential Drug Candidate
- Field : Pharmacology
- Application : 5,8-dihydroxy-1,4-naphthoquinone has proven to be a very effective antifungal and antibacterial agent and could be considered a new potential drug candidate .
- Method : The compound is typically tested against various bacterial and fungal strains .
- Results : The results show strong activity against various microorganisms .
-
Synthesis of New Compounds
- Field : Organic Chemistry
- Application : 2,3-Dichloro-1,4-naphthoquinone is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .
- Method : The specifics of the experimental procedure would depend on the particular reaction being carried out .
- Results : The results would be the successful synthesis of new compounds .
-
Mitochondrial Energy Efficiency
- Field : Biochemistry
- Application : Recent studies have shown that treating cardiomyoblast cells with echinochrome, a type of naphthoquinone, causes a significant increase in mitochondrial mass and oxidative phosphorylation functions .
- Method : The compound is typically tested on cardiomyoblast cells .
- Results : The results show enhanced mitochondrial energy efficiency by modulating major mitochondria biogenesis regulatory genes .
-
Potential Drug Candidate
- Field : Pharmacology
- Application : 5,8-dihydroxy-1,4-naphthoquinone proved to be a very effective antifungal and antibacterial agent and could be considered a new potential drug candidate .
- Method : The compound is typically tested against various bacterial and fungal strains .
- Results : The results show strong activity against various microorganisms .
安全和危害
属性
IUPAC Name |
6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVXUQFBGHURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
CAS RN |
14918-69-5 | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



